tomenphantin B

CAS No.: 220114-45-4

Cat. No.: VC1838183

Molecular Formula: C19H22O6

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 220114-45-4 |

|---|---|

| Molecular Formula | C19H22O6 |

| Molecular Weight | 346.4 g/mol |

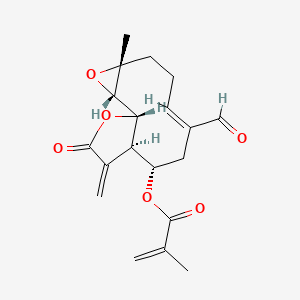

| IUPAC Name | [(1S,2S,4R,7Z,10S,11R)-8-formyl-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] 2-methylprop-2-enoate |

| Standard InChI | InChI=1S/C19H22O6/c1-10(2)17(21)23-13-8-12(9-20)6-5-7-19(4)16(25-19)15-14(13)11(3)18(22)24-15/h6,9,13-16H,1,3,5,7-8H2,2,4H3/b12-6-/t13-,14+,15-,16-,19+/m0/s1 |

| Standard InChI Key | NGGWPCQJJXMSHR-WSFMCSFISA-N |

| Isomeric SMILES | CC(=C)C(=O)O[C@H]1C/C(=C/CC[C@@]2([C@@H](O2)[C@@H]3[C@@H]1C(=C)C(=O)O3)C)/C=O |

| SMILES | CC(=C)C(=O)OC1CC(=CCCC2(C(O2)C3C1C(=C)C(=O)O3)C)C=O |

| Canonical SMILES | CC(=C)C(=O)OC1CC(=CCCC2(C(O2)C3C1C(=C)C(=O)O3)C)C=O |

Introduction

Chemical Identity and Classification

Tomenphantin B belongs to the germacranolide family of sesquiterpene lactones, which are classified under terpene lactones within the broader category of prenol lipids. As a naturally occurring compound, it is characterized by a complex tricyclic structure with multiple stereocenters . The compound is part of the taxonomic classification: Lipids and lipid-like molecules > Prenol lipids > Terpene lactones > Sesquiterpene lactones > Germacranolides and derivatives .

Nomenclature and Identifiers

The chemical identity of tomenphantin B is defined by several standard identifiers as shown in Table 1.

Table 1: Chemical Identifiers of Tomenphantin B

| Parameter | Value |

|---|---|

| IUPAC Name | [(1S,2S,4R,7Z,10S,11R)-8-formyl-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] 2-methylprop-2-enoate |

| CAS Registry Number | 220114-45-4 |

| Molecular Formula | C₁₉H₂₂O₆ |

| SMILES (Canonical) | CC(=C)C(=O)OC1CC(=CCCC2(C(O2)C3C1C(=C)C(=O)O3)C)C=O |

| SMILES (Isomeric) | CC(=C)C(=O)O[C@H]1C/C(=C/CC[C@@]2(C@@H[C@@H]3[C@@H]1C(=C)C(=O)O3)C)/C=O |

| InChI | InChI=1S/C19H22O6/c1-10(2)17(21)23-13-8-12(9-20)6-5-7-19(4)16(25-19)15-14(13)11(3)18(22)24-15/h6,9,13-16H,1,3,5,7-8H2,2,4H3/b12-6-/t13-,14+,15-,16-,19+/m0/s1 |

| InChI Key | NGGWPCQJJXMSHR-WSFMCSFISA-N |

Physical and Chemical Properties

Tomenphantin B exhibits specific physicochemical properties that influence its behavior in biological systems and its potential pharmaceutical applications.

Physical Properties

The physical properties of tomenphantin B are summarized in Table 2.

Table 2: Physical and Chemical Properties of Tomenphantin B

| Property | Value |

|---|---|

| Molecular Weight | 346.40 g/mol |

| Exact Mass | 346.14163842 g/mol |

| Topological Polar Surface Area (TPSA) | 82.20 Ų |

| XlogP | 1.00 |

| Atomic LogP (AlogP) | 2.04 |

| H-Bond Acceptor Count | 6 |

| H-Bond Donor Count | 0 |

| Rotatable Bonds | 3 |

These properties indicate that tomenphantin B has moderate lipophilicity and potential for membrane permeability, characteristics that are important for its biological activities .

Structural Characteristics

Tomenphantin B possesses a complex tricyclic structure with several stereogenic centers, which contributes to its unique biological properties. The structure includes a germacrane skeleton with a characteristic 10-membered ring, modified with lactone and epoxide functionalities. Additionally, it contains a formyl group at C-8 and a methylacryloyloxy group at C-10 .

Stereochemistry

The absolute stereochemistry of tomenphantin B has been determined through comprehensive analysis including 1H and 13C NMR spectroscopic data, chemical transformation, and single-crystal X-ray analysis . The compound has stereogenic centers at positions 1S, 2S, 4R, 10S, and 11R, with a Z-configuration at the C-7 double bond .

Discovery and Isolation

Natural Source

Tomenphantin B was first isolated from the plant Elephantopus tomentosus, along with its structural analogue tomenphantin A . The genus Elephantopus belongs to the Asteraceae family and has been used in traditional medicine in various cultures .

Isolation and Characterization

The isolation of tomenphantin B involved bioassay-guided fractionation of plant extracts followed by comprehensive structural elucidation using spectroscopic techniques. The absolute stereochemistry was determined through a combination of NMR analysis and X-ray crystallography . This work was reported in 1999 as part of a series of studies on antitumor agents .

Biological Activities

Cytotoxic Properties

Tomenphantin B has demonstrated significant cytotoxic activity against various cancer cell lines. While specific data for tomenphantin B alone is limited in the provided search results, its structural analogue tomenphantin A effectively inhibited the proliferation of leukemia cell lines K562 and CCRF-CEM and their resistant variants, Lucena 1 and CEM/ADR5000, with IC₅₀ values ranging from 0.40 to 7.7 μM .

Mechanism of Action

Based on studies of related compounds, the cytotoxic effect of tomenphantin B may be attributed to its ability to induce cell cycle arrest in the G2/M phase followed by apoptosis. The presence of an α-methylene-γ-lactone group, common in sesquiterpene lactones with cytotoxic properties, might play a crucial role in its biological activity .

Pharmacokinetic Properties

ADMET Predictions

Based on computational predictions using admetSAR 2, tomenphantin B is expected to have specific absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. These predictions help understand its potential behavior in biological systems .

Table 3: Predicted ADMET Properties of Tomenphantin B

| Target | Value | Probability (%) |

|---|---|---|

| Human Intestinal Absorption | + | 98.41% |

| Caco-2 Permeability | + | 54.58% |

| Blood-Brain Barrier Penetration | + | 85.00% |

| Human Oral Bioavailability | - | 67.14% |

| Subcellular Localization | Mitochondria | 70.26% |

| OATP2B1 Inhibition | - | 100.00% |

| OATP1B1 Inhibition | + | 87.62% |

| OATP1B3 Inhibition | + | 90.41% |

| MATE1 Inhibition | - | 92.00% |

| OCT2 Inhibition | - | 57.50% |

| BSEP Inhibition | - | 59.70% |

| P-glycoprotein Inhibition | - | 56.37% |

Comparison with Tomenphantin A

Tomenphantin B shares structural similarities with tomenphantin A, but differs in functional groups. While tomenphantin B contains a formyl group at C-8, tomenphantin A has a hydroxymethyl group at this position .

Table 4: Comparison of Tomenphantin A and Tomenphantin B

| Property | Tomenphantin A | Tomenphantin B |

|---|---|---|

| Molecular Formula | C₁₉H₂₄O₆ | C₁₉H₂₂O₆ |

| Molecular Weight | 348.40 g/mol | 346.40 g/mol |

| C-8 Functional Group | Hydroxymethyl (-CH₂OH) | Formyl (-CHO) |

| SMILES (Canonical) | CC(=C)C(=O)OC1CC(=CCCC2(C(O2)C3C1C(=C)C(=O)O3)C)CO | CC(=C)C(=O)OC1CC(=CCCC2(C(O2)C3C1C(=C)C(=O)O3)C)C=O |

| Biological Activity | Cytotoxic against leukemia cell lines | Cytotoxic properties |

Both compounds have demonstrated cytotoxic activities, with tomenphantin A showing significant efficacy against resistant leukemia cell lines .

Recent Research and Applications

Recent studies have expanded our understanding of tomenphantin B and related compounds. In a 2020 study, the cytotoxic activity of germacrane-type sesquiterpene lactones from Dimerostemma aspilioides was investigated, which included analysis of tomenphantin A and structurally related compounds .

More recently (2025), tomenphantin A was mentioned as part of differential metabolites involving prenol lipids in a study focusing on Lactiplantibacillus plantarum FRT4 protection against fatty liver, suggesting these compounds may have broader metabolic implications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume